5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 263.21 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly due to its structural features that allow for interactions with various biological targets. The compound is classified as a piperidine derivative and is often utilized in the synthesis of more complex organic molecules.
The synthesis of 5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride typically involves the reaction of 5-methyl-2-pyridinemethanol with piperidine. This reaction is often conducted under controlled conditions using suitable solvents and catalysts to enhance yield and purity.
Industrial methods may involve larger scale synthesis techniques, including solvent extraction, crystallization, and recrystallization to achieve high purity levels.
The molecular structure of 5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride can be represented by its InChI key (HEUKDADISUQSJE-UHFFFAOYSA-N) and SMILES notation (CC1=CN=C(C=C1)CC2CCNCC2.Cl.Cl). The compound features a pyridine ring substituted with a piperidine moiety, contributing to its biological activity.
5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride can undergo several chemical reactions:
Reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
The mechanism of action for 5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. Binding to these targets modulates their activity, leading to various physiological effects. The precise targets and pathways influenced by this compound depend on its specific application in research or therapeutic contexts.
Relevant data regarding melting point, boiling point, and other thermodynamic properties may vary based on purity and specific synthesis methods used .
5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride has diverse applications across various fields:
This compound's structural characteristics make it a valuable candidate for further research into its biological effects and potential therapeutic uses, highlighting its significance in modern chemical research.
The compound 5-Methyl-2-(piperidin-3-ylmethyl)pyridine dihydrochloride (CAS: 1361112-29-9) exemplifies a strategically engineered piperidine-pyridine hybrid scaffold. Its systematic IUPAC name denotes:
The molecular formula is C₁₂H₂₀Cl₂N₂ (MW: 263.21 g/mol), with the canonical SMILES string "CC1=CN=C(C=C1)CC2CCCNC2.Cl.Cl" depicting connectivity. Key structural features include:
Table 1: Structural Characteristics of Piperidine-Pyridine Hybrids
| Hybrid Type | Bridge Type | Representative Compound | Key Structural Attributes |
|---|---|---|---|
| 3-(Pyridylmethyl)piperidine | Methylene | 5-Methyl-2-(piperidin-3-ylmethyl)pyridine | Torsional flexibility, basic N sites |
| 3-(Pyridyloxy)piperidine | Ether | 2-Methyl-5-(piperidin-3-yloxy)pyridine | Restricted rotation, H-bond acceptor dominance |
| N-(Piperidinyl)pyridinamine | Amine | 5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine | Planar amide formation potential, extended conjugation |
These hybrids exploit bioisosteric principles, where the pyridine ring mimics phenyl groups with enhanced polarity, while the piperidine's tertiary nitrogen facilitates salt formation or hydrogen bonding—critical for target engagement in CNS and antimicrobial therapeutics [2] [6] [9].
Piperidine-pyridine conjugates emerged prominently in late 20th-century medicinal chemistry, driven by their privileged structure status in CNS drug design. The 5-methyl-2-(piperidinylmethyl)pyridine scaffold evolved through three key phases:
A pivotal application emerged in Alzheimer's disease research, where the structural analog Donepezil (containing benzylpiperidine-pyridine) validated piperidinylmethylpyridine's acetylcholinesterase inhibition. The title compound's synthesis similarly exploits palladium-catalyzed hydrogenation under mild conditions (25°C, 1 atm H₂), enabling scale-up to kilogram quantities [6] [7].
Table 2: Evolution of Synthetic Strategies for Piperidine-Pyridine Hybrids
| Era | Key Methodology | Yield Improvement | Application Milestone |
|---|---|---|---|
| 1980-1999 | Classical alkylation-reduction | 20-35% | Antipsychotic agents (e.g., Melperone analogs) |
| 2000-2010 | Transition-metal hydrogenation | 45-75% | Fluorinated piperidines for PET imaging |
| 2011-2025 | Organocatalysis/flow chemistry | 82-95% | Targeted anticancer agents (e.g., HSP70 inhibitors) |
The dihydrochloride salt form of 5-methyl-2-(piperidin-3-ylmethyl)pyridine exemplifies strategic physicochemical optimization in drug development. Key advantages include:
Mechanistically, protonation generates bis-quaternary ammonium ions, strengthening target binding through:
Table 3: Hydrogen Bonding Capacity of Dihydrochloride Salts
| Compound | H-Bond Donors | H-Bond Acceptors | Log P (salt) | Biological Effect |
|---|---|---|---|---|
| 5-Methyl-2-(piperidin-3-ylmethyl)pyridine diHCl | 4 | 2 | -0.82 | Enhanced acetylcholinesterase binding (ΔG = -3.2 kcal/mol) |
| Free base | 1 | 2 | 2.15 | Reduced membrane permeability (Papp = 12×10⁻⁶ cm/s) |
This salt strategy proves indispensable for CNS penetration, where the charged species leverages active transport mechanisms. Recent applications include:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2